molecular formula C6H8Br2N2O B2707771 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide CAS No. 2310220-85-8

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide

Cat. No. B2707771
CAS RN: 2310220-85-8
M. Wt: 283.951
InChI Key: MYTSGCDZZTZSNU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of pyridine and has a unique structure that makes it suitable for various biological and chemical processes.

Scientific Research Applications

Pharmaceutical Synthesis and Intermediates

3-Bromopropylamine hydrobromide serves as a valuable raw material in pharmaceutical synthesis. It plays a crucial role in the production of specific drugs and intermediates. One notable application involves the synthesis of homotaurine , a compound with potential neuroprotective properties .

Suzuki-Miyaura Reactions with Benzeneboronic Acids

3-(Aminomethyl)benzeneboronic acid hydrochloride, a related compound, is used as an intermediate in Suzuki-Miyaura reactions. These reactions allow for the efficient coupling of arylboronic acids with various substrates. The resulting products find applications in medicinal chemistry, materials science, and organic synthesis .

1H-Pyrazolo[3,4-b]pyridine Derivatives

Researchers have explored synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis methods involve assembling the pyrazolopyridine system, and their advantages and limitations have been systematically studied .

properties

IUPAC Name

3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTSGCDZZTZSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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